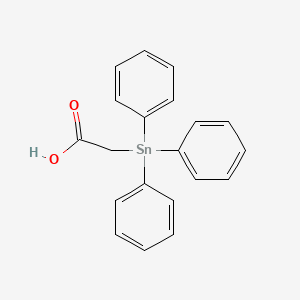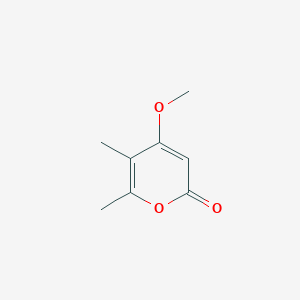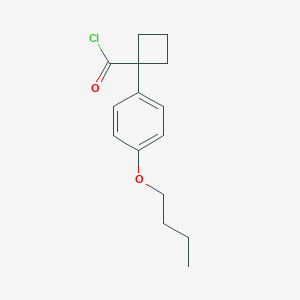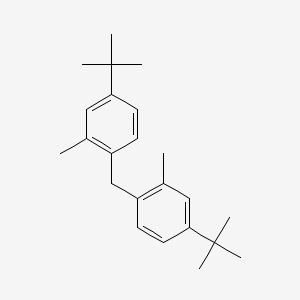
Ethanone, 1-(2-propyloxiranyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2-propyloxiranyl)-, also known by its molecular formula C7H12O2 , is an organic compound that belongs to the class of oxiranes. This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a ketone group. It is a versatile compound with significant applications in various fields of scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-propyloxiranyl)- typically involves the reaction of a suitable epoxide with a ketone precursor under controlled conditions. One common method involves the use of epichlorohydrin and acetone in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 1-(2-propyloxiranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethanone, 1-(2-propyloxiranyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2-propyloxiranyl)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- Ethanone, 1-(2-furanyl)-
- Ethanone, 1-(2,5-dihydroxyphenyl)-
- Ethanone, 1-(6-methoxy-2-naphthalenyl)-
Comparison: Ethanone, 1-(2-propyloxiranyl)- is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other ketones. This makes it particularly useful in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
63759-38-6 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-(2-propyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-3-4-7(5-9-7)6(2)8/h3-5H2,1-2H3 |
Clé InChI |
BCLWMXWJSISZSY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CO1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)

![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)

![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)





